Iturin A8

Structure-Activity Relationship Antifungal Lipopeptide Chemistry NMR Spectroscopy

Iturin A8 (CAS 83856-07-9) is a specific cyclic lipopeptide (CLP) congener within the iturin A family, a group of heptapeptide antibiotics produced by Bacillus subtilis and closely related species. Sharing the conserved L-Asn→D-Tyr→D-Asn→L-Gln→L-Pro→D-Asn→L-Ser peptide core with other iturin A isoforms, Iturin A8 is distinguished by its C-terminal β-amino acid moiety bearing a –(CH₂)₁₀CH(CH₃)CH₂CH₃ side chain.

Molecular Formula C51H80N12O14
Molecular Weight 1085.3 g/mol
Cat. No. B14079595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIturin A8
Molecular FormulaC51H80N12O14
Molecular Weight1085.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74)
InChIKeySYWSRNVDWIDEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iturin A8 for Antifungal Procurement: Structural Definition and Baseline Context


Iturin A8 (CAS 83856-07-9) is a specific cyclic lipopeptide (CLP) congener within the iturin A family, a group of heptapeptide antibiotics produced by Bacillus subtilis and closely related species [1] [2]. Sharing the conserved L-Asn→D-Tyr→D-Asn→L-Gln→L-Pro→D-Asn→L-Ser peptide core with other iturin A isoforms, Iturin A8 is distinguished by its C-terminal β-amino acid moiety bearing a –(CH₂)₁₀CH(CH₃)CH₂CH₃ side chain [3] [4]. This unique lipophilic tail differentiates it from other iturin A congeners (A1–A7) and confers distinct physicochemical and biological properties, making its precise procurement critical for structure-activity relationship (SAR) studies, standardized bioassays, and patent-protected antifungal compositions .

Risks of Substituting Iturin A8 with Generic Iturin A or Other Isoforms


Procurement of generic, mixed-iturin A products in place of purified Iturin A8 introduces significant risk of irreproducible results and suboptimal efficacy. The iturin A family comprises at least eight naturally occurring isomers (A1–A8), varying only in the length (C₁₃–C₁₇) and branching (n-, iso-, anteiso-) of the β-amino fatty acid chain, yet these subtle structural changes strongly influence antifungal potency, membrane interaction, and spectrum of action [1] [2]. Commercial iturin A preparations typically consist of undefined isomer mixtures, the bioactivity of which can vary batch-to-batch. Iturin A8 is specifically cited as a preferred active component in proprietary anti-deep mycosis formulations, while other isoforms may not meet the same efficacy or regulatory requirements . Therefore, substituting with alternative isoforms or crude extracts can invalidate structure-activity conclusions, compromise patent compliance, and lead to inconsistent biological outcomes.

Quantitative Differentiation of Iturin A8: Evidence for Scientific Selection


Structural Uniqueness: Iturin A8's Distinguishing β-Amino Acid Side Chain

Iturin A8 is structurally distinct from all other iturin A congeners. Hiradate et al. (2002) identified compound 7, iturin A8, as a 'new iturin' with a –(CH₂)₁₀CH(CH₃)CH₂CH₃ side chain on the β-amino acid residue, while compounds 1–6 were identical to iturins A2–A7 [1]. Further validated by Son et al. (2016) using advanced Marfey's method and CD spectroscopy, this side chain (C₁₅ total carbons, specific branching) encodes a unique molecular fingerprint not found in any other isoform [2].

Structure-Activity Relationship Antifungal Lipopeptide Chemistry NMR Spectroscopy

Patent-Specified Preference: Iturin A8 in Anti-Deep Mycosis Compositions

Japanese Patent JP3560653B2 explicitly lists iturin A2 through A8 as 'preferable' active components for an anti-deep mycosis agent, distinguishing these specific isoforms over generic iturin A or crude mixtures . While the patent does not provide isoform-resolved MIC values, it establishes a legal-commercial framework in which Iturin A8 is individually recognized as an active pharmaceutical ingredient congener, not merely a component of a natural mixture.

Antifungal Drug Development Patented Biopesticide Pharmaceutical Lipopeptide

Analytical Traceability: HPLC Resolution of Iturin A8 from Co-occurring Isoforms

Rao et al. (2011) achieved baseline HPLC separation of iturin A2, A3, A4, A5, A6, A7, and A8 isomers using an NPS RP-C18 column with an isocratic acetonitrile/10 mM ammonium acetate (40:60, v/v) mobile phase at 1 mL/min [1]. This validated method enables unambiguous chromatographic identification and quantification of Iturin A8, distinguishing it from all other co-eluting iturin A isoforms that co-occur in natural Bacillus fermentation broths.

HPLC Method Development Lipopeptide Quantification Quality Control

Molecular Identity Specificity: Monoisotopic Mass and TPSA Differentiation

Iturin A8 possesses unique, verifiable molecular descriptors that differentiate it from all other iturin A isoforms. The monoisotopic mass is 1084.5917 Da and the topological polar surface area (TPSA) is 437.00 Ų, with a molecular weight of 1085.30 g/mol [1] [2]. In contrast, the broader iturin A isomer family spans molecular weights from approximately 1029 to 1084 Da, reflecting variations in the fatty acid chain length [3]. The exact mass of 1084.59 Da is unique to the C₁₅ β-amino acid chain configuration of Iturin A8, enabling unambiguous identification via high-resolution mass spectrometry.

Mass Spectrometry Physicochemical Properties Chemoinformatics

Eco-Toxicological Safety Baseline: Class-Level Low Mammalian Toxicity

While no isoform-specific toxicological study is available for Iturin A8 alone, robust class-level data demonstrate that iturin A lipopeptides exhibit negligible mammalian acute toxicity. Zhao et al. (2018) reported no acute toxicity at 5000 mg/kg bw and no significant subacute hematological or organ-level effects at 2000 mg/kg bw over 28 days in Kunming mice [1]. This safety profile is conserved across the iturin family and is superior to many synthetic antifungal agents, positioning Iturin A8 within a low-risk toxicological class suitable for food, agricultural, and pharmaceutical applications.

Toxicology Biosafety Functional Food Additive

Optimal Procurement Scenarios for Iturin A8: From Lead Identification to Field Trials


Structure-Activity Relationship (SAR) Studies and Semi-Synthetic Analog Development

Investigators designing iturin analogs or studying the contribution of the lipid tail to membrane disruption should procure pure Iturin A8 as a structurally defined benchmark. Its unique C₁₅ β-amino acid side chain [1] allows direct comparison with shorter- and branched-chain isoforms in standardized membrane permeability and K⁺ efflux assays, enabling precise SAR mapping unattainable with mixed isoform preparations.

Standardized Antifungal Bioassays and Biopesticide Potency Calibration

For reproducible in vitro and in planta antifungal efficacy testing against Fusarium graminearum, Colletotrichum dematium, or Venturia inaequalis, Iturin A8 provides a single-compound standard. Its validated HPLC separation protocol [2] ensures homogeneous test solutions, eliminating potency variations caused by undefined isomer ratios in generic 'iturin A' extracts. This is critical for dose-response curve generation and MIC comparisons.

Patent-Compliant Anti-Mycosis Formulation Development

Pharmaceutical and agrochemical R&D teams pursuing patent-protected antifungal compositions referenced in JP3560653B2 should source Iturin A8 specifically to ensure formulation composition aligns with the preferred active ingredient embodiments . Use of non-A8 isoforms or mixed extracts risks non-infringement or freedom-to-operate complications.

Metabolomics and Biosynthetic Pathway Engineering

Researchers engineering Bacillus strains for overproduction of specific iturin congeners can employ pure Iturin A8 as an authentic standard for LC-MS/MS quantification and monitoring of the non-ribosomal peptide synthetase (NRPS) product profile. Its distinct exact mass (1084.59 Da) [3] and retention time [2] facilitate unambiguous identification in complex metabolomic datasets, supporting metabolic flux analysis and strain optimization.

Quote Request

Request a Quote for Iturin A8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.